5-bromo-6-chloro-4-methylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and a nitrile group attached to a methyl-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-4-methylpyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation: The introduction of bromine and chlorine atoms onto the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron(III) chloride (FeCl3).
Nitrile Formation: The nitrile group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a suitable precursor, such as 4-methylpyridine, with a cyanating agent like sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-chloro-4-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 5-bromo-6-chloro-4-methylpyridine-2-amine.
Oxidation: Formation of 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-chloro-4-methylpyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical Biology: It acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 5-bromo-6-chloro-4-methylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can enhance binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-methylpyridine-2-carbonitrile
- 6-Chloro-4-methylpyridine-2-carbonitrile
- 4-Methylpyridine-2-carbonitrile
Uniqueness
5-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is unique due to the simultaneous presence of bromine, chlorine, and a nitrile group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
2680528-35-0 |
---|---|
Molekularformel |
C7H4BrClN2 |
Molekulargewicht |
231.48 g/mol |
IUPAC-Name |
5-bromo-6-chloro-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c1-4-2-5(3-10)11-7(9)6(4)8/h2H,1H3 |
InChI-Schlüssel |
BTBGUURTZHVFSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1Br)Cl)C#N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.